Spiro[5.5]undecane-2,4-dione
Overview
Description
Spiro[5.5]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure where two cyclohexane rings are connected through a single carbon atom, forming a spiro linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[5.5]undecane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkynylation of salicylaldehyde followed by a dearomatizative cyclization mediated by formic acid. This method allows for the construction of the spirocyclic framework with high efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Spiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirocyclic diketones.
Reduction: Reduction reactions can yield spirocyclic diols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include spirocyclic diketones, diols, and various substituted derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
Spiro[5.5]undecane-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which spiro[5.5]undecane-2,4-dione exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with its targets, influencing various biological pathways .
Comparison with Similar Compounds
- Spiro[4.4]nonane-1,6-dione
- Spiro[4.5]decane-1,6-dione
- Spiro[5.5]undecane-1,7-dione
Comparison: Spiro[5.5]undecane-2,4-dione is unique due to its specific spirocyclic framework and the presence of two ketone groups at positions 2 and 4. This structure imparts distinct stereochemical properties and reactivity compared to other spirocyclic compounds. For instance, spiro[4.4]nonane-1,6-dione and spiro[4.5]decane-1,6-dione have different ring sizes and substitution patterns, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
spiro[5.5]undecane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-9-6-10(13)8-11(7-9)4-2-1-3-5-11/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFBIHAJCFDIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407017 | |
Record name | spiro[5.5]undecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-99-8 | |
Record name | spiro[5.5]undecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[5.5]undecane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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